

Investigating the Therapeutic Potential of Gallic Acid and Its Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *Gallanilide*

Cat. No.: *B1209047*

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A note on the compound "**Gallanilide**": Initial searches for the specific compound "**Gallanilide**" (3,4,5-trihydroxy-N-phenylbenzamide) yielded limited to no specific research on its therapeutic potential. Given the lack of available data, this technical guide will focus on its well-researched parent compound, gallic acid (3,4,5-trihydroxybenzoic acid), and its closely related derivative, methyl gallate. These compounds share the core 3,4,5-trihydroxybenzoyl moiety and have a significant body of scientific literature detailing their therapeutic properties, which may provide insights into the potential activities of related structures like **Gallanilide**.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the therapeutic potential of gallic acid and methyl gallate, with a focus on their anti-inflammatory, antioxidant, and anticancer activities.

Data Presentation: Quantitative Efficacy

The following tables summarize the quantitative data on the biological activities of gallic acid and its derivatives from various preclinical studies.

Table 1: Anticancer Activity (IC50 Values)

Compound	Cell Line	Cancer Type	IC50 Value	Reference(s)
Gallic Acid	HeLa	Cervical Cancer	10.00 ± 1.06 µg/mL	[1]
Gallic Acid	A431	Skin Cancer	11 µg/mL (at 48h)	[1]
Gallic Acid	MCF-7	Breast Cancer	166.90 µg/mL	[2]
Gallic Acid	HeLa	Cervical Cancer	13.44 µg/mL	[3]
Methyl Gallate	HeLa	Cervical Cancer	11.00 ± 0.58 µg/mL	[1]
Methyl Gallate	U87	Glioblastoma	8.44 ± 0.61 µg/mL	[1]
Methyl Gallate	A431	Skin Cancer	43 µg/mL (at 48h)	[1]
Methyl Gallate	MCF-7	Breast Cancer	113.25 µg/mL	[2]
Methyl Gallate	HeLa	Cervical Cancer	16.55 µg/mL	[3]
Heptyl Gallate	MCF-7	Breast Cancer	25.94 µg/mL	[2]
Octyl Gallate	MCF-7	Breast Cancer	42.34 µg/mL	[2]
Isoamyl Gallate	MCF-7	Breast Cancer	58.11 µg/mL	[2]

Table 2: Anti-inflammatory and Antioxidant Activity

Compound/Assay	Model/Method	Measured Effect	Effective Concentration/Dosage	Reference(s)
Methyl Gallate	Zymosan-induced arthritis (mice)	Inhibition of edema formation	7 mg/kg (oral)	[4]
Zymosan-induced arthritis (mice)	Inhibition of IL-6, IL-1 β , TNF- α , CXCL-1 production	7 mg/kg (oral)	[4][5]	
Acetic acid-induced colitis (rats)	Reduction in macroscopic lesion score and MDA levels	100 and 300 mg/kg (oral)	[6]	
Gallic Acid	DPPH Radical Scavenging	Antioxidant activity	IC ₅₀ : 13.2 - 30.53 μ M	[7]
ABTS Radical Scavenging	Antioxidant activity	IC ₅₀ : 3.55 μ g/mL	[7]	
Elastase-induced emphysema (rats)	Modulation of Nrf2, HO-1, NF- κ B	30 mg/kg	[8][9]	
Proteinase Inhibition Assay	Anti-inflammatory activity	52.83% inhibition at 250 μ g/mL	[10]	
Albumin Denaturation Assay	Anti-inflammatory activity	74.79% inhibition at 250 μ g/mL	[10]	

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.

- **Cell Culture:** Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test compound (e.g., gallic acid, methyl gallate) and incubated for a specified period (e.g., 72 hours).^[3]
- **MTT Addition:** After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for an additional 4 hours.^[3]
- **Formazan Solubilization:** The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.^[3]
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC₅₀ Calculation:** The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

In Vivo Anti-inflammatory Assay (Zymosan-Induced Arthritis in Mice)

This model is used to evaluate the in vivo anti-inflammatory effects of a compound.

- **Animals:** Male Swiss mice are used for the experiment.

- **Treatment:** Mice are pre-treated orally with the test compound (e.g., methyl gallate at 7 mg/kg) or a vehicle control one hour before the induction of arthritis.[4]
- **Induction of Arthritis:** Arthritis is induced by an intra-articular injection of zymosan into the knee joint.[4]
- **Assessment of Edema:** Joint swelling is measured at different time points (e.g., 6 and 24 hours) after zymosan injection.
- **Analysis of Inflammatory Mediators:** At the end of the experiment, the synovial fluid is collected to measure the levels of inflammatory cytokines (e.g., IL-1 β , IL-6, TNF- α) and chemokines (e.g., CXCL-1) using ELISA.[5]

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the free radical scavenging capacity of a compound.

- **Reagents:** A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
- **Reaction:** Various concentrations of the test compound are mixed with the DPPH solution.
- **Incubation:** The mixture is incubated in the dark at room temperature for 30 minutes.[7]
- **Absorbance Measurement:** The absorbance of the solution is measured at 517 nm using a spectrophotometer.[7]
- **Calculation:** The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.[7]

Signaling Pathways and Mechanisms of Action

Gallic acid and its derivatives exert their therapeutic effects by modulating various signaling pathways.

Anti-inflammatory Signaling

Gallic acid has been shown to suppress inflammation by inhibiting the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase)

signaling pathways.[11][12] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.[13] Furthermore, gallic acid can activate the Nrf2-HO-1 (Nuclear factor erythroid 2-related factor 2-Heme oxygenase-1) pathway, which is a key regulator of the antioxidant response and also has anti-inflammatory functions.[8][9]

Caption: Anti-inflammatory signaling pathways modulated by Gallic Acid.

Anticancer Signaling

In the context of cancer, gallic acid has been shown to modulate the PI3K/AKT/mTOR (Phosphatidylinositol 3-kinase/Protein Kinase B/mammalian Target of Rapamycin) and MAPK signaling pathways.[14] Inhibition of the PI3K/AKT pathway and modulation of MAPK signaling can lead to the induction of apoptosis (programmed cell death) in cancer cells.[14] Gallic acid can also influence the expression of apoptosis-related proteins, such as increasing the expression of Bax and p53, while decreasing the expression of Bcl-2.[14]

Caption: Anticancer signaling pathways influenced by Gallic Acid.

Experimental Workflow: In Vitro Anticancer Evaluation

The following diagram illustrates a typical workflow for the initial in vitro evaluation of a compound's anticancer potential.

Caption: Workflow for in vitro anticancer activity screening.

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